Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-8(11)9-4-2-3-7(5-9)6-10/h5,10H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSKRZYFEYIGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that dihydropyridine derivatives exhibit significant antioxidant activities. Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate has been studied for its ability to scavenge free radicals and protect cells from oxidative stress. This property is crucial in developing therapeutic agents for conditions like neurodegenerative diseases and cancer.
Pharmacological Activities
The compound has shown promise in various pharmacological activities, including:
- Antihypertensive Effects : Dihydropyridines are well-known for their calcium channel blocking properties, making them effective in treating hypertension.
- Anticancer Activity : Some derivatives have demonstrated the ability to inhibit tumor growth and enhance the efficacy of conventional chemotherapy agents against drug-resistant tumors .
Organic Synthesis
Synthesis of Complex Molecules
this compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various biologically active compounds through:
- Reactions with Electrophiles : The hydroxymethyl group can undergo further functionalization to yield more complex structures.
- Formation of Esters and Amides : The carboxylate moiety allows for the formation of esters and amides, which are essential in drug development and agrochemicals .
Material Science
Polymer Chemistry
The compound is also explored for its potential in polymer chemistry. Its reactive functional groups can be incorporated into polymer chains, leading to new materials with tailored properties. For instance:
- Conductive Polymers : Dihydropyridine derivatives can enhance the conductivity of polymers when used as dopants.
- Biodegradable Plastics : The incorporation of such compounds may lead to the development of environmentally friendly materials that degrade more easily than conventional plastics.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various dihydropyridine derivatives, including this compound. Results showed a significant reduction in oxidative stress markers in vitro, supporting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases.
Case Study 2: Anticancer Efficacy
In a preclinical trial, this compound was combined with traditional chemotherapeutics to assess its efficacy against resistant cancer cell lines. The combination therapy resulted in enhanced cell death compared to monotherapy, indicating a synergistic effect that warrants further investigation.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the derivative and its intended application. For example, in cardiovascular applications, the compound may interact with ion channels to modulate heart function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features:
Physicochemical and Spectral Properties
- Hydroxymethyl Group : Expected ¹H NMR signals at δ 3.5–4.5 (CH₂OH) and ¹³C NMR at δ 60–65 (CH₂OH), contrasting with methyl (δ ~1.5–2.5 in ¹H) or triflyloxy groups (δ ~120 in ¹³C for CF₃) .
- Ester Groups : Methyl esters (¹³C δ ~165–170) are more electron-withdrawing than tert-butyl esters (δ ~150–155), influencing ring electronics and reactivity .
Data Tables
Table 2: NMR Spectral Data Highlights
| Compound | ¹H NMR Key Shifts (δ, ppm) | ¹³C NMR Key Shifts (δ, ppm) |
|---|---|---|
| tert-Butyl 44d | 7.41–7.30 (m, 5H, Ar-H), 5.59 (s, 1H) | 194.9 (C=O), 157.7 (ester C=O) |
| Methyl 4a (analog) | Not reported | Not reported |
| tert-Butyl 5-triflyloxy-3o’ | 4.19 (t, J = 5.9 Hz, 2H) | 113.2 (CF₃SO₃), 82.4 (tert-butyl C) |
Research Findings and Trends
- Substituent Effects : Electron-donating groups (e.g., hydroxymethyl) increase solubility but may reduce stability compared to tert-butyl esters.
- Catalytic Efficiency : Palladium catalysts favor aryl coupling (e.g., 44d), while copper systems enable stereocontrol (e.g., 4a).
- Functionalization Potential: The hydroxymethyl group in the target compound offers avenues for oxidation (to carboxylic acids) or conjugation (e.g., esterification).
Biological Activity
Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C8H9NO3
- Molecular Weight : 169.16 g/mol
The compound features a dihydropyridine ring with a hydroxymethyl group and a carboxylate ester, contributing to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including:
- Condensation Reactions : Utilizing aldehydes and amines in the presence of catalysts.
- Reduction Processes : Converting corresponding pyridine derivatives through reduction techniques.
These methods yield compounds that can be further modified to enhance their biological properties.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound possess anticancer properties . For instance, compounds derived from similar dihydropyridine structures have shown efficacy against several cancer cell lines, including:
- HeLa Cells (cervical cancer)
- HepG2 Cells (liver cancer)
- Vero Cells (normal kidney cells)
In vitro assays indicated that these compounds could inhibit cancer cell proliferation with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Antibacterial Properties
This compound has also been evaluated for its antibacterial activity . Studies showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Study on Antitumor Activity : A derivative exhibited significant antitumor activity in mice bearing L1210 leukemia, outperforming standard chemotherapeutics .
- Antibacterial Efficacy : A series of derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for Methyl 5-(hydroxymethyl)-3,4-dihydropyridine-1(2H)-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis often involves palladium-catalyzed cross-coupling or functionalization of dihydropyridine precursors. For example, tert-butyl-protected dihydropyridines (e.g., tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) can undergo boronic acid coupling (e.g., phenylboronic acid) under palladium catalysis to introduce aryl groups at the 6-position . Optimization includes adjusting stoichiometry (1.5 equiv boronic acid), solvent polarity (n-pentane:ether mixtures), and temperature to minimize side reactions like ester hydrolysis. Yields up to 74% have been reported for analogous compounds .
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Key signals include the dihydropyridine ring protons (δ ~2.5–4.2 ppm for CH2 groups), hydroxymethyl protons (δ ~3.7–4.2 ppm), and ester carbonyl (δ ~165–170 ppm). For example, tert-butyl analogs show distinct tert-butyl signals at δ 1.05 ppm (9H, s) .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with calculated exact masses (e.g., 296.1263 for C16H19NNaO3) .
- IR : Ester C=O stretches (~1700–1750 cm⁻¹) and hydroxyl O-H stretches (~3200–3600 cm⁻¹) .
Q. What stability considerations are critical for storing and handling this compound?
Methodological Answer: Dihydropyridine derivatives are sensitive to oxidation and hydrolysis. Store under inert gas (N2/Ar) at −20°C in anhydrous solvents (e.g., THF, DCM). Avoid prolonged exposure to moisture or acidic/basic conditions, which can hydrolyze the ester or oxidize the dihydropyridine ring . Stability studies on similar compounds recommend monitoring via TLC or HPLC for decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in photochemical reactions?
Methodological Answer: Density Functional Theory (DFT) calculations can model the triplet-state energy of the dihydropyridine core, predicting its participation in photoclick reactions. For example, thiophene-substituted analogs exhibit enhanced photoreactivity (k2 up to 0.16 M⁻¹s⁻¹) due to lowered triplet-state energy, enabling applications in bioorthogonal chemistry . Solvent effects (e.g., acetonitrile vs. DMSO) and substituent electronic profiles (hydroxymethyl vs. trifluoromethyl) should be parameterized to refine predictions .
Q. What mechanistic insights explain contradictions in catalytic efficiency for cross-coupling reactions involving this compound?
Methodological Answer: Contradictions in catalytic yields (e.g., 62% vs. 74% for similar substrates) may arise from:
- Steric effects : Bulky substituents (e.g., tert-butyl) hinder palladium coordination .
- Electronic effects : Electron-withdrawing groups (e.g., ester carbonyl) reduce electron density on the dihydropyridine ring, slowing oxidative addition .
- Side reactions : Competitive ester hydrolysis under basic conditions requires pH control . Kinetic studies (e.g., variable-time normalization analysis) can isolate these factors .
Q. How can enzymatic catalysis improve the enantioselective synthesis of derivatives?
Methodological Answer: Lipases or esterases can resolve racemic mixtures via kinetic resolution. For example, Candida antarctica lipase B (CAL-B) catalyzes enantioselective ester hydrolysis in dihydropyridines, achieving >90% ee for (S)-enantiomers . Reaction conditions (e.g., aqueous buffer pH 7.4, 37°C) and substrate engineering (e.g., introducing chiral auxiliaries) enhance selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
